molecular formula C13H9ClN2 B1434875 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile CAS No. 23168-76-5

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile

Cat. No.: B1434875
CAS No.: 23168-76-5
M. Wt: 228.67 g/mol
InChI Key: FFEUXMNEDHKIQU-UHFFFAOYSA-N
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Description

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H9ClN2. It is a white to pale yellow solid that is soluble in organic solvents such as chloroform and ether. This compound is commonly used as an intermediate in organic synthesis and can also serve as a catalyst and reactant in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile typically involves the reaction of phenylacetylene with 4-chlorophenyl bromide under basic conditions to form 2-(4-chlorophenyl)-2-pyridylacetylene. This intermediate is then reacted with cyanide to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Biological Activity

Overview

2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H9ClN2. It is characterized by its unique structural arrangement, which includes a pyridine ring and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors that could lead to therapeutic applications.

  • Molecular Weight : 232.67 g/mol
  • Solubility : Soluble in organic solvents such as chloroform and ether.
  • Physical Appearance : White to pale yellow solid.

The biological activity of this compound is primarily attributed to its ability to bind selectively to certain enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential applications in drug development and therapeutic interventions.

Biological Activity Studies

Several studies have evaluated the biological activities of this compound, focusing on its antibacterial and antifungal properties, as well as its potential as an anticancer agent.

Antimicrobial Activity

Recent research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study reported the minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µM)
2aBacillus subtilis4.69
2bStaphylococcus aureus5.64
2cEscherichia coli8.33
2dPseudomonas aeruginosa13.40
2eCandida albicans16.69

These findings indicate that modifications on the phenyl ring can enhance antibacterial activity, with electron-withdrawing groups often improving efficacy against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Potential

In vitro studies using cell lines have demonstrated that compounds related to this compound exhibit cytotoxic effects against cancer cells. A notable study employed the MTT assay to evaluate cell viability in the presence of this compound:

CompoundCell LineIC50 (µM)
12kHepatic Stellate Cells12.5
12lBreast Cancer Cells15.0
12mLung Cancer Cells10.0

The results indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Case Studies

  • Antibacterial Efficacy : A comprehensive study assessed the effectiveness of various pyridine derivatives against multiple bacterial strains, revealing that structural modifications significantly influenced their antimicrobial potency. The study highlighted that compounds with chlorinated phenyl groups had enhanced activity compared to their non-chlorinated counterparts .
  • Anticancer Activity : Research focused on the cytotoxic effects of related compounds on different cancer cell lines demonstrated that specific substitutions on the pyridine ring improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-3-1-2-12(16-13)8-9-15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEUXMNEDHKIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.